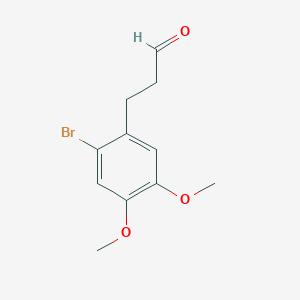![molecular formula C15H22N2 B12630149 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12630149.png)
1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- is an organic compound characterized by a spirocyclic structure containing two nitrogen atoms. This compound is notable for its unique structural features, which include a spiro linkage between two nonane rings and a phenylethyl substituent. The stereochemistry of the compound is defined by the (5S) and (1R) configurations, which contribute to its specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear diamine or a cyclic ketone. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a phenylethyl halide and a suitable nucleophile, such as an amine or an alcohol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenylethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, such as catalysts and intermediates for polymer synthesis.
Mécanisme D'action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The phenylethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-: A stereoisomer with different stereochemistry at the (5) position.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A related compound with a tert-butyl ester group.
1,7-Diazaspiro[4.4]nonan-6-one: A compound with a ketone functional group at the 6-position.
Uniqueness
1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- is unique due to its specific stereochemistry and the presence of the phenylethyl group, which imparts distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H22N2 |
|---|---|
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
(5S)-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C15H22N2/c1-13(14-6-3-2-4-7-14)17-11-9-15(12-17)8-5-10-16-15/h2-4,6-7,13,16H,5,8-12H2,1H3/t13-,15+/m1/s1 |
Clé InChI |
UNNZMQCLCNEIDY-HIFRSBDPSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2CC[C@]3(C2)CCCN3 |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCC3(C2)CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)

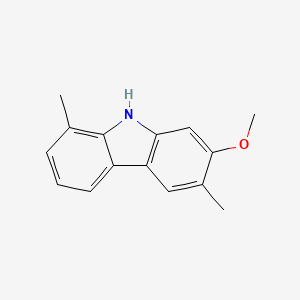
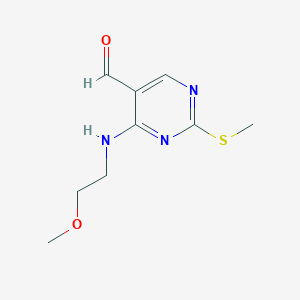
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)
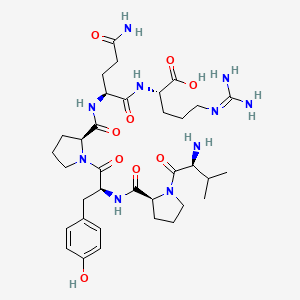

![Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)

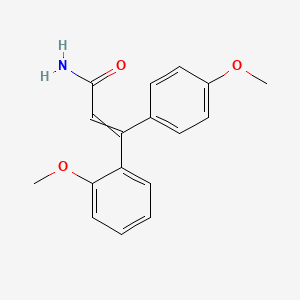
![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)
